S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate
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Overview
Description
S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate: is a complex organic compound with the molecular formula C24H35NO7S2 . This compound is known for its unique structure, which includes a thiosulfate group and two p-methoxyphenoxybutyl groups attached to an aminoethyl chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 4-(p-methoxyphenoxy)butylamine with ethylene sulfide to form the intermediate compound, which is then reacted with thiosulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amino and thiosulfate compounds.
Scientific Research Applications
S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the structure and function of proteins, leading to various biological effects. The compound may also interact with cellular signaling pathways, modulating their activity .
Comparison with Similar Compounds
- S-(2-{Bis[4-(4-methoxyphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate
- 2-[Bis[4-(p-methoxyphenoxy)butyl]amino]ethanethiol sulfate
Comparison: S-2-(Bis(4-(p-methoxyphenoxy)butyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
CAS No. |
21220-83-7 |
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Molecular Formula |
C24H35NO7S2 |
Molecular Weight |
513.7 g/mol |
IUPAC Name |
1-methoxy-4-[4-[4-(4-methoxyphenoxy)butyl-(2-sulfosulfanylethyl)amino]butoxy]benzene |
InChI |
InChI=1S/C24H35NO7S2/c1-29-21-7-11-23(12-8-21)31-18-5-3-15-25(17-20-33-34(26,27)28)16-4-6-19-32-24-13-9-22(30-2)10-14-24/h7-14H,3-6,15-20H2,1-2H3,(H,26,27,28) |
InChI Key |
UNQUFOFUZSLDCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCN(CCCCOC2=CC=C(C=C2)OC)CCSS(=O)(=O)O |
Origin of Product |
United States |
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